N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH
CAS No.:
Cat. No.: VC0210441
Molecular Formula: C₂₂¹³CH₂₄D₃NO₅
Molecular Weight: 401.48
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂¹³CH₂₄D₃NO₅ |
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Molecular Weight | 401.48 |
Introduction
Chemical Structure and Properties
Structural Composition
N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH belongs to the family of protected amino acid derivatives with isotopic labeling. The compound consists of D-threonine with an N-terminal Fmoc protecting group and a tert-butyl (OtBu) protecting group on the side chain hydroxyl. The isotopic labeling includes a carbon-13 atom at position 4 and three deuterium atoms replacing the hydrogens at position 4, creating a unique mass signature for analytical applications .
The compound features the characteristic Fmoc group with its fluorene bicyclic system, which provides UV absorption properties useful for monitoring reactions. The D-configuration of threonine gives this compound distinct stereochemical properties compared to its L-isomer counterparts.
Nomenclature and Identification
IUPAC Nomenclature
The full IUPAC name of the compound is (2R,3S)-4,4,4-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylpropan-2-yl)oxybutanoic acid . This systematic name comprehensively describes the structure, including the stereochemistry at carbon positions 2 and 3, as well as the isotopic labeling pattern.
Chemical Identifiers
Table 2: Chemical Identifiers for N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH
Identifier Type | Value | Source |
---|---|---|
SMILES | OC(C@HC@@H13C([2H])[2H])=O | |
InChI | InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14?,20-/m1/s1/i1+1D3 | |
PubChem CID | 171381697 | |
Product Codes | TRC-F679632-100MG (13C-labeled version) | |
TRC-F679633-100MG (deuterated only version) |
The compound is uniquely identified by these chemical descriptors, which provide machine-readable information about its structure, including stereochemistry and isotopic labeling .
Common Names and Synonyms
Several synonyms are used to describe this compound, including:
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N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH (most common designation)
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N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-D-threonine-4-13C-4,4,4-d3
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O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Threonine)-4-13C-4,4,4-d3
Isotopic Labeling Features
Deuterium Labeling
The compound contains three deuterium atoms (2H or D) replacing the hydrogens at position 4 of the threonine side chain. This triple deuteration creates a mass shift of +3 atomic mass units at this position, which can be detected in mass spectrometry applications . Deuterium labeling provides minimal chemical environmental changes while offering distinct mass spectrometric properties.
Carbon-13 Labeling
In addition to deuterium labeling, this compound incorporates a carbon-13 isotope (13C) at position 4, further increasing its utility as a mass spectrometric standard . The combination of 13C and deuterium labeling results in a unique isotopic pattern that can be clearly distinguished from the non-labeled compound in analytical applications.
Production and Availability
Manufacturing Information
N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH is produced in Canada according to product information from LGC Standards . It is available as a "made to order" product, suggesting it is synthesized in response to specific research demands rather than maintained in large inventories. The specialized nature of this isotopically labeled compound likely requires precise synthetic methodologies to ensure accurate isotopic incorporation.
The compound is commercially available but subject to certain restrictions that may require additional documentation or handling procedures . Its classification as a "made to order" product indicates limited shelf inventory and potential lead times for delivery.
Applications and Uses
Analytical Applications
As an isotopically labeled compound, N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH finds significant application in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The stable isotope labeling provides distinct mass and spectroscopic signatures that make it valuable for:
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Internal standardization in quantitative mass spectrometry
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Metabolic tracing studies
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Structural elucidation via NMR studies
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Method development and validation
Peptide Synthesis Applications
The compound represents a protected form of D-threonine suitable for solid-phase peptide synthesis (SPPS). The Fmoc group provides N-terminal protection that can be selectively removed under basic conditions, while the tert-butyl group protects the side chain hydroxyl, making it compatible with orthogonal protection strategies in peptide synthesis.
The isotopic labeling allows for the creation of peptides with site-specific isotopic markers, which are valuable tools in:
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Proteomics research
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Conformational studies of peptides and proteins
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Metabolic tracing
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Pharmacokinetic studies
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